PDE4B Isoform Selectivity Over PDE4D – Class‑Level Advantage
The patent family WO 2017/145013 demonstrates that 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑2‑carboxamides bearing a sulfamoylphenyl group display nanomolar affinity for PDE4B while sparing PDE4D [1]. Although the exact Ki/IC50 values for N‑(4‑sulfamoylphenyl)‑5H,6H,7H‑pyrazolo[3,2‑b][1,3]oxazine‑2‑carboxamide have not been disclosed publicly, structurally analogous examples in the patent (e.g., compound I‑1 and I‑2) achieve PDE4B IC50 values in the 1–10 nM range with >30‑fold selectivity over PDE4D [2]. In contrast, the non‑selective PDE4 inhibitor roflumilast inhibits PDE4D with an IC50 of 0.2 nM, roughly equipotent to its PDE4B activity [3].
| Evidence Dimension | PDE4B vs. PDE4D isoform selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed; expected to be in the low‑nanomolar range with >30‑fold selectivity based on patent SAR |
| Comparator Or Baseline | Roflumilast – PDE4D IC50 = 0.2 nM, PDE4B/D ratio ≈ 1 |
| Quantified Difference | Expected >30‑fold selectivity vs. roflumilast’s ≈ 1‑fold |
| Conditions | In vitro enzyme inhibition assay using recombinant human PDE4B and PDE4D catalytic domains |
Why This Matters
Selective PDE4B inhibition is hypothesized to retain anti‑inflammatory and cognitive benefits while avoiding the gastrointestinal side effects driven by PDE4D blockade, making this compound a superior tool for CNS studies.
- [1] Chappie, T. A. et al. PCT Int. Appl. WO 2017/145013 A1, 2017. View Source
- [2] Patent Highlight: Selective Inhibitors of PDE‑4B. ACS Med. Chem. Lett. 2017, 8, 1132–1133. View Source
- [3] Hatzelmann, A.; Schudt, C. Anti‑inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. J. Pharmacol. Exp. Ther. 2001, 297, 267–279. View Source
